molecular formula C12H9ClO2 B14136956 7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

Cat. No.: B14136956
M. Wt: 220.65 g/mol
InChI Key: LQBNLBMXLHANJM-UHFFFAOYSA-N
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Description

7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a heterocyclic organic compound It is a derivative of dibenzofuran, which is known for its aromatic structure consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the chlorination of dibenzofuran derivatives. One common method is the reaction of dibenzofuran with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups, such as bromine or iodine, into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, known for its stability and use in various chemical applications.

    3-bromo-7-chlorodibenzo[b,d]furan: A halogenated derivative with similar chemical properties.

    Dibenzo[b,d]thiophene: A sulfur-containing analog with distinct electronic properties.

Uniqueness

7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as the development of novel organic electronic materials and potential therapeutic agents.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

7-chloro-3,4-dihydro-2H-dibenzofuran-1-one

InChI

InChI=1S/C12H9ClO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h4-6H,1-3H2

InChI Key

LQBNLBMXLHANJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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